molecular formula C17H13ClN2O2 B3019666 3-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034393-73-0

3-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No. B3019666
CAS RN: 2034393-73-0
M. Wt: 312.75
InChI Key: SMRXKDJFOKZJIW-UHFFFAOYSA-N
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Description

The compound "3-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide" is a chemical entity that appears to be structurally related to a class of compounds that have been synthesized and studied for various biological activities. Although the exact compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the benzamide backbone and the substituted pyridine and furan rings, are common in medicinal chemistry and have been explored for their potential therapeutic effects.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-chloro-benzamides derivatives containing substituted five-membered heteroaryl rings were designed and synthesized as RET kinase inhibitors for cancer therapy . The synthesis likely involves the formation of the benzamide core followed by the introduction of the heteroaryl substituents. The methodologies used for such syntheses typically include amide bond formation, halogenation, and coupling reactions with heteroaryl halides.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, the compound N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide was characterized by single-crystal X-ray diffraction, which revealed that it crystallizes in the monoclinic system with specific unit cell parameters . The molecular structure of "this compound" would likely be determined using similar techniques, providing insights into its three-dimensional conformation and potential binding interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives is influenced by the electronic properties of the substituents on the aromatic ring. The presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity in further chemical transformations. The related compounds in the provided papers do not detail specific reactions, but it can be inferred that the chloro and furan-pyridine substituents in the compound of interest may participate in nucleophilic substitution reactions or metal-catalyzed cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are crucial for their biological activity and pharmacokinetic profile. For instance, the partition coefficient (P) is an important parameter that influences a compound's solubility and permeability . Although the exact properties of "this compound" are not provided, similar compounds have been evaluated for their physicochemical properties to understand their behavior in biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, flammability, and reactivity. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine or materials science. It could also involve studying its properties in more detail, or developing more efficient methods for its synthesis .

properties

IUPAC Name

3-chloro-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c18-16-3-1-2-13(7-16)17(21)20-9-12-6-15(10-19-8-12)14-4-5-22-11-14/h1-8,10-11H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRXKDJFOKZJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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